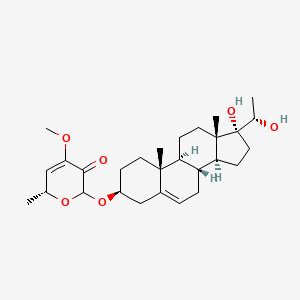
Periplocogenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Periplocogenin is a naturally occurring steroid glycoside primarily isolated from the plant genus Periploca, which belongs to the Asclepiadaceae family. This compound has garnered significant attention due to its diverse biological activities, including cardiotonic, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Periplocogenin can be synthesized through various chemical reactions involving steroidal precursors. One common method involves the hydrolysis of glycosides extracted from Periploca sepium using diluted acid . The reaction conditions typically include the use of solvents like chloroform and methanol in specific ratios to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Periploca species. The process includes harvesting the plant material, followed by solvent extraction and purification using chromatographic techniques. The final product is obtained through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions: Periplocogenin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its cardiotonic, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Periplocogenin exerts its effects through multiple molecular targets and pathways:
Cardiotonic Effect: It enhances cardiac contractility by inhibiting the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels.
Anticancer Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Effect: It reduces inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses
Comparison with Similar Compounds
Periplocin: Another glycoside from Periploca species with similar cardiotonic effects.
Neridienone-A: A steroidal compound with anticancer properties.
Uniqueness: Periplocogenin stands out due to its unique combination of cardiotonic, anticancer, and anti-inflammatory activities, making it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C28H42O6 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(2R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C28H42O6/c1-16-14-23(32-5)24(30)25(33-16)34-19-8-11-26(3)18(15-19)6-7-20-21(26)9-12-27(4)22(20)10-13-28(27,31)17(2)29/h6,14,16-17,19-22,25,29,31H,7-13,15H2,1-5H3/t16-,17+,19+,20-,21+,22+,25?,26+,27+,28+/m1/s1 |
InChI Key |
BKSQGHJUZLOGBO-VEWOCBFZSA-N |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@]5([C@H](C)O)O)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)O)O)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















